molecular formula C5H3FINO B12969033 6-Fluoro-3-iodopyridin-2(1H)-one

6-Fluoro-3-iodopyridin-2(1H)-one

Cat. No.: B12969033
M. Wt: 238.99 g/mol
InChI Key: KHCGZXGCCQZJKL-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of both fluorine and iodine substituents on the pyridine ring, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-iodopyridin-2(1H)-one typically involves multi-step reactions. One common method includes the following steps :

    Stage 1: Ethyl (6-fluoropyridin-2-yl)carbamate is treated with n-butyllithium and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran at -78°C for 2 hours.

    Stage 2: The reaction mixture is then treated with iodine in tetrahydrofuran at -78°C for 1 hour.

    Stage 3: The reaction is quenched with a saturated sodium thiosulfate solution and allowed to warm to ambient temperature. The product is then extracted with ethyl acetate, washed, dried, and purified by flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of automated equipment for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-iodopyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Fluoro-3-iodopyridin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodopyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-chloropyridin-2(1H)-one
  • 6-Fluoro-3-bromopyridin-2(1H)-one
  • 6-Fluoro-3-iodopyridin-2-amine

Uniqueness

6-Fluoro-3-iodopyridin-2(1H)-one is unique due to the presence of both fluorine and iodine substituents, which can significantly influence its reactivity and properties compared to similar compounds. The combination of these substituents can enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications.

Properties

Molecular Formula

C5H3FINO

Molecular Weight

238.99 g/mol

IUPAC Name

6-fluoro-3-iodo-1H-pyridin-2-one

InChI

InChI=1S/C5H3FINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)

InChI Key

KHCGZXGCCQZJKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)F)I

Origin of Product

United States

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